(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Synthesis Analysis
Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For example, one method involves the condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid .Molecular Structure Analysis
The molecular structure of “(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid” is characterized by a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
Thiazolidine derivatives are used as vehicles in the synthesis of valuable organic combinations . They can undergo various chemical reactions to form different compounds with diverse therapeutic and pharmaceutical activity .Scientific Research Applications
Anticancer and Antiangiogenic Effects
A study highlighted the synthesis of novel thioxothiazolidin-4-one derivatives from the coupling of various amines with a structurally related compound to (3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid. These compounds exhibited significant anticancer and antiangiogenic activities in mouse models, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
Aldose Reductase Inhibition
Another research application demonstrated that derivatives of (3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid serve as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This suggests their potential use in treating conditions associated with high blood sugar levels (Kučerová-Chlupáčová et al., 2020).
Antifungal Activity
Research into antifungal agents has identified derivatives of (3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid as potential candidates. These compounds were synthesized and evaluated for their activity against several fungal species, showing promise in combating fungal infections (Doležel et al., 2009).
Fluorescence Properties for Metal Ion Detection
A derivative of (3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid was synthesized and characterized for its fluorescence properties. It demonstrated selective quenching effects with Co2+ ions, indicating its potential application as a fluorescent chemical sensor for metal ion detection (Li Rui-j, 2013).
Future Directions
The future directions for research on “(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid” and its derivatives could include developing multifunctional drugs and improving their activity . These compounds have diverse therapeutic and pharmaceutical activity, making them promising candidates for next-generation drug design .
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have applications in various biological targets .
Mode of Action
Thiazolidin-4-one derivatives, a related class of compounds, have been shown to inhibit various enzymes and cell lines, contributing to their anticancer activity .
Biochemical Pathways
Thiazolidin-4-one derivatives have been associated with anticancer activity, suggesting they may influence pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidin-4-one is an effective scaffold in the production of drugs that inhibit cancer cell proliferation , suggesting that this compound may have similar effects.
Action Environment
The synthesis of thiazolidine derivatives often employs green chemistry and nano-catalysis, suggesting that these methods may enhance the compound’s stability and efficacy .
properties
IUPAC Name |
2-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S2/c1-7-5(10)3(2-4(8)9)12-6(7)11/h3H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAFFGCFDGJYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=S)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.